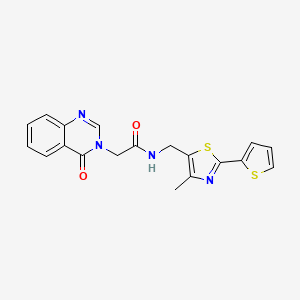

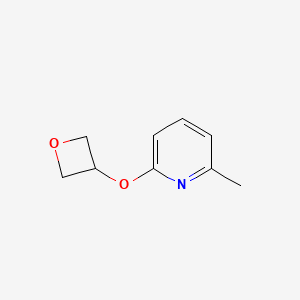

2-Methyl-6-(oxetan-3-yloxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-6-(oxetan-3-yloxy)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and an oxetane ring, which is a four-membered ring with one oxygen atom . The “2-Methyl” indicates a methyl group (-CH3) attached to the second carbon of the pyridine ring, and the “6-(oxetan-3-yloxy)” indicates an oxetane ring attached to the sixth carbon of the pyridine ring via an oxygen atom .

Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

Pyridine derivatives, like 2,6-bis(pyrazolyl)pyridines, have been studied for their synthesis and complex chemistry, highlighting their potential as versatileligands. These compounds have shown promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005). This research underscores the adaptability of pyridine derivatives in coordination chemistry, offering pathways for the development of innovative materials and sensors.

Quantum Chemical Investigation

The electronic and molecular properties of pyridine derivatives have been the subject of DFT and quantum-chemical investigations, providing insights into their chemical behavior and potential applications in material science. Studies have examined the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energies, and molecular densities, which are crucial for understanding the reactivity and stability of these compounds (Bouklah et al., 2012). Such investigations lay the groundwork for their application in designing new materials with specific electronic properties.

Material Science and Polymers

Pyridine-containing compounds have been utilized in the synthesis of novel polymers, exhibiting remarkable thermal stability, mechanical properties, and low dielectric constants. For instance, new families of polyimides derived from pyridine-containing aromatic dianhydrides and aromatic diamines have been synthesized, showing potential for applications in high-performance materials due to their good solubility, thermal stability, and mechanical properties (Wang et al., 2006). This research points to the versatility of pyridine derivatives in the development of advanced materials for various technological applications.

Catalysis

Pyridine derivatives have also found applications in catalysis. For example, rhodium-catalyzed methylation of pyridines using temporary dearomatisation shows the potential of these compounds in synthetic chemistry, allowing for the direct introduction of a methyl group onto the aromatic ring of pyridines (Grozavu et al., 2020). This method highlights the role of pyridine derivatives in facilitating novel synthetic routes and enhancing the efficiency of chemical transformations.

Eigenschaften

IUPAC Name |

2-methyl-6-(oxetan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-2-4-9(10-7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZMPGFEZDORRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B2980527.png)

![2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol](/img/structure/B2980528.png)

![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2980535.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2980540.png)

methylamine](/img/structure/B2980543.png)

![2-[5-(2-Phenyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2980545.png)

![6-Azaspiro[3.5]nonan-9-one hydrochloride](/img/structure/B2980546.png)

![4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B2980548.png)